molecular formula C24H20FN3O3 B11299146 2-(4-ethylphenoxy)-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

2-(4-ethylphenoxy)-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

Cat. No.: B11299146
M. Wt: 417.4 g/mol
InChI Key: ZMKJJHVPINAMBH-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenoxy group, a fluorophenyl group, and an oxadiazole ring, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide typically involves multiple steps. One common approach starts with the preparation of the oxadiazole ring, which can be synthesized from commercially available precursors such as 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield phenol derivatives, while reduction of the oxadiazole ring can produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.

    Industry: Its chemical properties could be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide involves its interaction with specific molecular targets. The oxadiazole ring and fluorophenyl group are likely to play key roles in its binding to target proteins or enzymes, potentially affecting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-ethylphenoxy)-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide stands out due to its unique combination of a phenoxy group, a fluorophenyl group, and an oxadiazole ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H20FN3O3

Molecular Weight

417.4 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]acetamide

InChI

InChI=1S/C24H20FN3O3/c1-2-16-7-13-19(14-8-16)30-15-22(29)26-21-6-4-3-5-20(21)24-27-23(28-31-24)17-9-11-18(25)12-10-17/h3-14H,2,15H2,1H3,(H,26,29)

InChI Key

ZMKJJHVPINAMBH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F

Origin of Product

United States

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